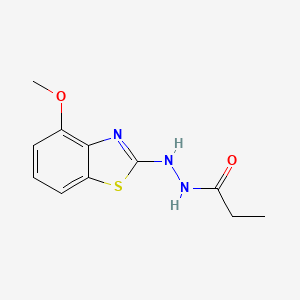

N'-(4-methoxy-1,3-benzothiazol-2-yl)propanehydrazide

Description

N'-(4-Methoxy-1,3-benzothiazol-2-yl)propanehydrazide is a benzothiazole-derived hydrazide characterized by a methoxy group at the 4-position of the benzothiazole ring and a propanehydrazide moiety. Benzothiazoles are heterocyclic compounds with sulfur and nitrogen atoms, known for their electron-withdrawing properties and aromatic stacking capabilities. The methoxy group enhances solubility and modulates electronic effects, while the propanehydrazide moiety contributes to its reactivity and biological interactions .

This compound is synthesized via condensation of 4-methoxy-1,3-benzothiazol-2-amine with a propanehydrazide derivative under reflux conditions in solvents like ethanol or chloroform. Its molecular formula is C11H13N3O2S, with a molecular weight of 251.31 g/mol.

Properties

IUPAC Name |

N'-(4-methoxy-1,3-benzothiazol-2-yl)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c1-3-9(15)13-14-11-12-10-7(16-2)5-4-6-8(10)17-11/h4-6H,3H2,1-2H3,(H,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXPGGLJCVREFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NNC1=NC2=C(C=CC=C2S1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N’-(4-methoxybenzo[d]thiazol-2-yl)propionohydrazide typically involves the coupling of substituted 2-amino benzothiazoles with various acids or acid derivatives. One common method includes the reaction of 2-amino-4-methoxybenzothiazole with propionyl chloride in the presence of a base to form the corresponding propionohydrazide . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Chemical Reactions Analysis

N’-(4-methoxybenzo[d]thiazol-2-yl)propionohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like halogens or alkylating agents.

Scientific Research Applications

Anti-inflammatory Activity

Research has indicated that N'-(4-methoxy-1,3-benzothiazol-2-yl)propanehydrazide exhibits significant anti-inflammatory properties. Studies have shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). For instance, molecular docking studies have suggested that this compound may interact effectively with COX enzymes, providing a basis for its use in treating inflammatory conditions .

Anti-tuberculosis Activity

The compound has also been evaluated for its anti-tuberculosis properties. Benzothiazole derivatives are known for their efficacy against Mycobacterium tuberculosis. In vitro studies have demonstrated that this compound can inhibit the growth of tuberculosis pathogens, making it a candidate for further development as an anti-tuberculosis drug .

Case Studies and Research Findings

Several studies have documented the biological activities of benzothiazole derivatives, including this compound:

Mechanism of Action

The mechanism of action of N’-(4-methoxybenzo[d]thiazol-2-yl)propionohydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Substituent Comparisons

The following table summarizes key structural differences and similarities with related compounds:

| Compound Name | Benzothiazole Substituents | Hydrazide Type | Molecular Formula | Molecular Weight (g/mol) | Notable Features |

|---|---|---|---|---|---|

| N'-(4-Methoxy-1,3-benzothiazol-2-yl)propanehydrazide | 4-OCH3 | Propanehydrazide | C11H13N3O2S | 251.31 | Balanced solubility and reactivity due to methoxy and propanehydrazide |

| N'-(6-Methoxy-1,3-benzothiazol-2-yl)propanehydrazide | 6-OCH3 | Propanehydrazide | C11H13N3O2S | 251.31 | Enhanced antimicrobial activity due to methoxy positioning |

| 4-Methoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide | 4-OCH3 | Benzohydrazide | C16H15N3O3S | 329.38 | Higher lipophilicity; moderate antimicrobial activity |

| N'-(4-Ethoxy-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide | 4-OCH2CH3 | Benzohydrazide | C18H19N3O4S | 385.43 | Increased electron-donating effects from dimethoxy groups |

| 3-Fluoro-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide | 4-OCH3 | Benzohydrazide (3-F) | C15H12FN3O2S | 317.34 | Enhanced stability via fluorine’s electronegativity |

Physicochemical Properties

- Solubility : The propanehydrazide moiety in the target compound improves aqueous solubility compared to benzohydrazide derivatives (e.g., 4-Methoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide), which are more lipophilic .

- Electronic Effects : Methoxy at the 4-position (target compound) vs. 6-position (N'-(6-methoxy-1,3-benzothiazol-2-yl)propanehydrazide) alters electron density on the benzothiazole ring, influencing binding to biological targets .

- Stability : Fluorine substitution in 3-fluoro derivatives increases resistance to metabolic degradation .

Antimicrobial Activity

- Target Compound : Exhibits moderate activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, attributed to the propanehydrazide’s balance of solubility and membrane penetration .

- 6-Methoxy Analog : Shows superior antimicrobial potency, likely due to optimized methoxy positioning enhancing target interaction .

- Benzohydrazide Derivatives : Dimethoxy or ethoxy substituents (e.g., N'-(4-ethoxy-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide) exhibit reduced activity due to increased steric hindrance .

Anticancer Potential

- 7-Chloro-4-methoxy Derivative (N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)sulfanyl]propanehydrazide): Demonstrates cytotoxicity against cancer cell lines via inhibition of tubulin polymerization, a mechanism absent in the target compound .

Antioxidant Activity

Structure-Activity Relationship (SAR) Insights

Methoxy Position : 4-Methoxy enhances solubility, while 6-methoxy improves target binding in antimicrobial applications .

Hydrazide Type : Propanehydrazides offer better solubility than benzohydrazides, but benzohydrazides with electron-donating groups (e.g., dimethoxy) show tailored reactivity .

Halogen Substitution : Chloro or fluoro groups at specific positions increase stability and bioactivity via hydrophobic interactions or hydrogen bonding .

Biological Activity

N'-(4-methoxy-1,3-benzothiazol-2-yl)propanehydrazide is a compound that has attracted considerable interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to explore its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data tables and research findings.

- Molecular Formula : C11H13N3O2S

- Molecular Weight : 251.31 g/mol

- IUPAC Name : this compound

- CAS Number : 851978-45-5

This compound primarily targets Mycobacterium tuberculosis , inhibiting its growth through interference with essential biochemical pathways necessary for the bacterium's survival and replication. The compound's mechanism involves:

- Inhibition of Cell Growth : The compound disrupts cellular processes in Mycobacterium tuberculosis.

- Biochemical Pathways : It likely interferes with metabolic pathways critical for mycobacterial survival.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Anti-inflammatory Effects

Studies have demonstrated that this compound possesses anti-inflammatory activity. It has been observed to reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, indicating potential therapeutic applications in inflammatory diseases .

Anticancer Properties

This compound has also been evaluated for its anticancer effects. In vitro studies have shown that it inhibits the proliferation of several cancer cell lines, including A431 (skin cancer), A549 (lung cancer), and H1299 (non-small cell lung cancer). The compound induces apoptosis and cell cycle arrest in these cell lines at varying concentrations .

Table 1: Biological Activity Summary

Table 2: Comparative Analysis with Related Compounds

| Compound Name | Activity Type | Efficacy Level |

|---|---|---|

| N'-(4-methoxybenzothiazole) | Antimicrobial | Moderate |

| Benzothiazole derivatives | Anticancer | High |

| N'-(4-chlorobenzoyl)-3-[4-(trifluoromethoxy)phenyl]acrylohydrazide | Anti-inflammatory | Low |

Case Studies

-

In Vitro Study on Anticancer Activity :

A study conducted by Kamal et al. (2010) evaluated various benzothiazole derivatives for their anticancer potential. Among the compounds tested, this compound showed significant activity against non-small cell lung cancer cells, promoting apoptosis at concentrations of 1 to 4 μM . -

Evaluation of Anti-inflammatory Properties :

Research by Lee et al. (2011) highlighted the anti-inflammatory effects of benzothiazole derivatives. The study found that this compound effectively reduced pro-inflammatory cytokines in cultured macrophages, suggesting its potential use in treating inflammatory conditions .

Q & A

Q. What are the recommended synthetic routes for N'-(4-methoxy-1,3-benzothiazol-2-yl)propanehydrazide, and how can purity be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions starting with the condensation of 4-methoxy-1,3-benzothiazol-2-amine with propanehydrazide derivatives. Key steps include:

- Hydrazide formation: Reacting carboxylic acid derivatives with hydrazine hydrate under reflux conditions in ethanol .

- Coupling reaction: Using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous DMF to link the benzothiazole moiety to the hydrazide backbone .

- Purification: Recrystallization from methanol or ethanol (70–80% yields) and column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted starting materials .

Optimization: Monitor reactions via TLC (Rf ~0.4 in benzene:methanol 5:1) and adjust pH/temperature to minimize side products (e.g., oxidation byproducts) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy: Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the hydrazide NH proton (δ 10.2–11.5 ppm) and benzothiazole aromatic protons (δ 7.2–8.1 ppm) .

- IR spectroscopy: Identify key functional groups: N–H stretch (~3250 cm⁻¹), C=O (1660–1680 cm⁻¹), and C–S (670–690 cm⁻¹) .

- Mass spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 293.08) .

- X-ray crystallography: For structural confirmation, use SHELXL for refinement and WinGX/ORTEP for visualization of anisotropic displacement parameters .

Q. How can preliminary biological activity (e.g., antimicrobial, anticancer) be assessed?

Methodological Answer:

- In vitro assays:

- Antimicrobial: Broth microdilution (MIC against S. aureus and E. coli) .

- Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Dose-response curves: Use logarithmic concentrations (1–100 μM) and triplicate replicates to ensure statistical validity .

- Controls: Include standard drugs (e.g., doxorubicin for anticancer, ciprofloxacin for antimicrobial) for comparative analysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s structural conformation?

Methodological Answer:

- Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to collect high-resolution (<1.0 Å) diffraction data .

- Structure solution: Employ SHELXD for phase problem resolution and SHELXL for refinement, applying restraints for disordered moieties (e.g., methoxy groups) .

- Validation: Check R-factors (R₁ < 0.05) and analyze Hirshfeld surfaces to quantify intermolecular interactions (e.g., C–H⋯π, hydrogen bonds) .

Q. How can low synthetic yields of the hydrazide intermediate be addressed?

Methodological Answer:

- Reaction optimization:

- Replace ethanol with DMF to enhance solubility of aromatic intermediates .

- Use microwave-assisted synthesis (100°C, 30 min) to reduce reaction time and improve yields .

- Byproduct analysis: Employ LC-MS to identify impurities (e.g., hydrolyzed hydrazide) and adjust stoichiometry (1.2:1 hydrazine:carboxylic acid ratio) .

Q. What computational strategies are effective for studying structure-activity relationships (SAR)?

Methodological Answer:

- Molecular docking: Use AutoDock Vina to simulate binding to target proteins (e.g., EGFR for anticancer activity). Optimize ligand conformations with Lamarckian genetic algorithms .

- DFT calculations: Gaussian 09 at B3LYP/6-31G(d) level to compute frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps for reactivity prediction .

- QSAR modeling: Train models with descriptors like logP, polar surface area, and topological indices to predict bioactivity .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Methodological Answer:

- Variable-temperature NMR: Conduct experiments at 25°C and −40°C to detect dynamic processes (e.g., hindered rotation of the methoxy group) .

- 2D NMR: Use HSQC and HMBC to assign overlapping signals (e.g., distinguish benzothiazole C7 from hydrazide carbonyl) .

- Crystallographic validation: Compare experimental NMR data with X-ray-derived torsion angles to confirm conformational preferences .

Q. What strategies improve solubility for in vivo bioassays?

Methodological Answer:

- Prodrug design: Introduce phosphate or glycoside groups at the hydrazide NH to enhance aqueous solubility .

- Nanoformulation: Encapsulate the compound in PEGylated liposomes (size: 100–150 nm, PDI < 0.2) using thin-film hydration .

- Co-solvent systems: Use DMSO:PBS (10:90 v/v) or cyclodextrin inclusion complexes for in vitro testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.